8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, exhibiting a wide range of biological activities .
Scientific Research Applications
Chemistry: In chemistry, 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It serves as a model compound for understanding the behavior of indole derivatives in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including the production of specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated aromatic amine with a suitable ketone or aldehyde, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Mechanism of Action
The mechanism of action of 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Comparison: 8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets . Compared to its non-fluorinated or differently substituted analogs, this compound may exhibit distinct reactivity and activity profiles .
Properties
IUPAC Name |
8-fluoro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCCYWKGOYWGFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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